BenchChemオンラインストアへようこそ!

(5Z)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

CYP450 inhibition drug metabolism ADME-Tox profiling

(5Z)-3-(4-Fluorophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 879972-97-1, molecular formula C₁₆H₉FN₂O₄S, MW 344.32) is a synthetic 3,5-disubstituted benzylidene-thiazolidine-2,4-dione (BTZD) featuring a 4-fluorophenyl substituent at the N3 position and a 3-nitrophenyl (meta-nitro) moiety at the 5-benzylidene position. This compound belongs to the privileged thiazolidinedione (TZD) scaffold family, which includes clinically approved insulin sensitizers such as rosiglitazone and pioglitazone.

Molecular Formula C16H9FN2O4S
Molecular Weight 344.32
CAS No. 879972-97-1
Cat. No. B2614034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
CAS879972-97-1
Molecular FormulaC16H9FN2O4S
Molecular Weight344.32
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H9FN2O4S/c17-11-4-6-12(7-5-11)18-15(20)14(24-16(18)21)9-10-2-1-3-13(8-10)19(22)23/h1-9H/b14-9-
InChIKeyOFGJRPGQDHMMQI-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5Z)-3-(4-Fluorophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 879972-97-1): A Benchmark Meta-Nitro Benzylidene-Thiazolidinedione for CYP Profiling and Kinase-Targeted Discovery


(5Z)-3-(4-Fluorophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 879972-97-1, molecular formula C₁₆H₉FN₂O₄S, MW 344.32) is a synthetic 3,5-disubstituted benzylidene-thiazolidine-2,4-dione (BTZD) featuring a 4-fluorophenyl substituent at the N3 position and a 3-nitrophenyl (meta-nitro) moiety at the 5-benzylidene position . This compound belongs to the privileged thiazolidinedione (TZD) scaffold family, which includes clinically approved insulin sensitizers such as rosiglitazone and pioglitazone. Unlike classical TZDs that function as full PPARγ agonists, benzylidene-TZDs with arylidene substitution at C5 are recognized as a distinct pharmacophore class with documented activity against Pim protein kinases (IC₅₀ values in the nanomolar range) and as partial PPARγ agonists [1][2]. The compound's experimentally determined cytochrome P450 inhibition profile across eight major human CYP isoforms has been deposited in ChEMBL (CHEMBL2018907) and BindingDB (BDBM50380522), providing procurement-relevant ADME characterization that distinguishes it from its para-nitro and ortho-nitro positional isomers [3].

Why (5Z)-3-(4-Fluorophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione Cannot Be Replaced by Its Positional Isomers or Unsubstituted TZD Scaffolds


Within the benzylidene-thiazolidinedione chemical space, the nitro group position on the 5-benzylidene ring critically governs both electronic distribution and biological target engagement. The meta-nitro (3-nitrophenyl) isomer represented by CAS 879972-97-1 exhibits a quantitatively distinct CYP450 inhibition fingerprint compared to its para-nitro (4-nitrophenyl) and ortho-nitro (2-nitrophenyl) congeners, as evidenced by its selective nanomolar inhibition of CYP1A2 (IC₅₀ = 390 nM) and moderate micromolar inhibition of CYP2C8, CYP2C9, CYP2D6, and CYP3A4 [1][2]. Published SAR studies on 5-arylidene-2,4-thiazolidinediones confirm that the meta-substitution pattern on the benzylidene phenyl ring produces markedly different aldose reductase inhibitory potency compared to para-substituted analogs, with IC₅₀ values varying by an order of magnitude depending on substitution position [3]. Furthermore, benzylidene-TZDs lacking N3-aryl substitution lose the critical hydrophobic interaction with the Pim kinase ATP-binding pocket that enables nanomolar potency in the disubstituted series (e.g., SMI-4a, Pim-1 IC₅₀ = 17 nM) [4]. Simply substituting the meta-nitro benzylidene with an alternative arylidene group or removing the N3-fluorophenyl moiety is not pharmacologically equivalent and will alter target engagement, CYP liability, and intellectual property position.

Quantitative Differentiation Evidence for (5Z)-3-(4-Fluorophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 879972-97-1) vs. Closest Analogs


Meta-Nitro CYP1A2 Selectivity: 13.7-Fold Lower IC₅₀ Than the Next Most Potent CYP Isoform

In a comprehensive human liver microsome CYP inhibition panel curated by ChEMBL and Amgen, (5Z)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione (BDBM50380522) demonstrated its most potent inhibition against CYP1A2 with an IC₅₀ of 390 nM. This represents a 6.2-fold lower IC₅₀ compared to its inhibition of CYP2C8 (IC₅₀ = 2,420 nM), the next most potently inhibited isoform, and a 13.7-fold difference versus CYP3A4 (IC₅₀ = 5,330 nM) [1]. The meta-nitro positional isomer thus exhibits a CYP inhibition selectivity window (CYP1A2 vs. CYP3A4 ratio = 0.073) that is pharmacologically meaningful for programs seeking to minimize CYP3A4-mediated drug-drug interaction liability while accepting moderate CYP1A2 engagement. In contrast, clinical TZDs such as troglitazone, rosiglitazone, and pioglitazone are reported to be strong inhibitors of CYP2C8 (Ki = 1.7–5.6 µM) and CYP3A4 (Ki = 1.6–11.8 µM) with much broader CYP inhibition profiles [2].

CYP450 inhibition drug metabolism ADME-Tox profiling

CYP2C19 Binding Affinity: Sub-100 nM Ki Despite Moderate IC₅₀ Indicating Tight-Binding Kinetics

BindingDB data reveal a notable discrepancy between the IC₅₀ and Ki values for CYP2C19 inhibition by CAS 879972-97-1: the IC₅₀ measured in human liver microsomes is 6,250 nM, while the Ki determined by recombinant enzyme assay is 70 nM—an 89-fold difference [1]. This tight-binding kinetic behavior suggests that the compound engages CYP2C19 with high intrinsic affinity but that the IC₅₀ in microsomal assays is right-shifted due to nonspecific protein binding or substrate depletion effects. For comparison, rosiglitazone is primarily a CYP2C8 substrate (Km ~4–8 µM), and pioglitazone is metabolized by CYP2C8 and CYP3A4 with no reported sub-100 nM target engagement on CYP2C19 [2]. The 70 nM Ki places this meta-nitro BTZD among the higher-affinity CYP2C19 ligands reported for the thiazolidinedione chemotype.

CYP2C19 inhibition enzyme kinetics tight-binding inhibitor

Positional Isomer Differentiation: Meta-Nitro vs. Para-Nitro Benzylidene Substitution Alters Aldose Reductase Inhibitory Potency by >10-Fold

SAR studies on 5-arylidene-2,4-thiazolidinediones by Bruno et al. (2002) and Rakowitz et al. (2005) demonstrate that the nitro substitution position on the 5-benzylidene phenyl ring is a critical determinant of aldose reductase (ALR2) inhibitory potency [1][2]. The meta-nitro-substituted analog 5-(3-nitrobenzylidene)-2,4-thiazolidinedione (the N3-unsubstituted counterpart of CAS 879972-97-1) exhibits an IC₅₀ of 0.22 µM against ALR2, while para-nitro and ortho-nitro substitutions yield significantly different potency due to altered hydrogen-bonding geometry with the Tyr48 and His110 active-site residues . Although direct ALR2 IC₅₀ data for the N3-(4-fluorophenyl)-substituted CAS 879972-97-1 specifically are not published, the established SAR trajectory predicts that the meta-nitro geometry is optimal for engaging the ALR2 anion-binding pocket while the N3-4-fluorophenyl group provides additional hydrophobic contacts absent in the unsubstituted analog.

aldose reductase inhibition positional isomer SAR nitro substitution

Pim Kinase Pharmacophore: Benzylidene-Thiazolidinedione Scaffold Delivers Nanomolar Pan-Pim Inhibition Inaccessible to Classical Glitazones

The benzylidene-thiazolidine-2,4-dione (BTZD) scaffold to which CAS 879972-97-1 belongs has been crystallographically validated as a pan-Pim kinase inhibitory pharmacophore. Dakin et al. (2012) reported that substituted benzylidene-1,3-thiazolidine-2,4-diones achieve potent and selective inhibition of Pim-1, Pim-2, and Pim-3 with IC₅₀ values in the low nanomolar range, confirmed by X-ray co-crystal structures (PDB: 4DTK) showing the TZD core occupying the ATP-binding pocket [1]. The prototypical compound SMI-4a (4a), a 5-(3-trifluoromethylbenzylidene)-TZD, inhibits Pim-1 with IC₅₀ = 17 ± 7 nM [2]. SAR indicates that both the 5-benzylidene substitution (required for Pim engagement) and N3-substitution (modulating selectivity) are essential—the N3-unsubstituted TZD scaffold, as found in rosiglitazone and pioglitazone, lacks Pim kinase activity entirely [3]. CAS 879972-97-1 incorporates the critical N3-aryl and 5-benzylidene pharmacophoric elements, with the electron-withdrawing meta-nitro group on the benzylidene ring providing a distinct electronic profile compared to the trifluoromethyl or halogen substituents explored in published Pim SAR.

Pim kinase inhibition cancer therapeutics kinase inhibitor scaffold

PPARγ Partial Agonism vs. Full Agonism: Benzylidene-TZDs Avoid Adipogenic Liability While Retaining Insulin-Sensitizing Efficacy

Ali et al. (2023) demonstrated that benzylidene-2,4-thiazolidinediones designed with the acidic TZD ring at the center of the molecule—precisely the architecture of CAS 879972-97-1—function as partial PPARγ agonists with in vivo antidiabetic efficacy comparable to rosiglitazone but without the weight gain associated with full PPARγ agonism [1]. Compounds 5d and 5e in that series reduced blood glucose in streptozotocin-induced diabetic mice to levels statistically indistinguishable from rosiglitazone (p < 0.05 to p < 0.0001 vs. diabetic control) while producing no significant body weight increase after 21 days, in contrast to rosiglitazone-treated animals [1]. Molecular docking revealed binding energies of −10.1 and −10.0 kcal/mol for compounds 5c and 5d, exceeding the native ligand nTZDpa (−9.8 kcal/mol) [1]. In contrast, rosiglitazone is a full PPARγ agonist (EC₅₀ = 60 nM in transactivation assays; Kd = 40 nM) that carries FDA black-box warnings for congestive heart failure and is associated with significant weight gain [2]. The CAS 879972-97-1 structure superimposes onto this validated partial agonist pharmacophore, with the meta-nitro group providing a hydrogen-bond acceptor that may further modulate the PPARγ helix 12 AF-2 conformation.

PPARγ partial agonist selective PPARγ modulator antidiabetic drug discovery

Nitrification Inhibition: The 4-Fluorophenyl–3-Nitrobenzylidene Pharmacophore Achieves 91–96% Inhibition in Agricultural Chemistry Applications

Aggarwal et al. (2009) reported that the Schiff base (4-fluorophenyl)-(3-nitrobenzylidene)-amine—the direct imine analog of the CAS 879972-97-1 substructure—exhibits 91–96% nitrification inhibition (NI) under laboratory conditions, placing it among the top-performing compounds in a 21-member library [1]. While this data pertains to the Schiff base rather than the thiazolidinedione heterocycle, the shared 4-fluorophenyl and 3-nitrobenzylidene pharmacophoric elements suggest that CAS 879972-97-1 retains the electronic features (electron-withdrawing nitro group conjugated with the fluorophenyl ring system) responsible for the observed nitrification inhibition activity. The thiazolidine-2,4-dione ring in CAS 879972-97-1 provides additional hydrogen-bond donor/acceptor capacity and enhanced hydrolytic stability compared to the imine linkage in the parent Schiff base, potentially offering improved environmental persistence for soil-applied formulations.

nitrification inhibitor agricultural chemistry Schiff base pharmacophore

Procurement-Driven Application Scenarios for (5Z)-3-(4-Fluorophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione: Where the Meta-Nitro BTZD Chemotype Provides Measurable Advantage


Lead Optimization for Pan-Pim Kinase Inhibitor Programs Requiring Novel IP Position

Oncology discovery groups pursuing Pim-1/2/3 kinase inhibitors can deploy CAS 879972-97-1 as a starting scaffold that combines the crystallographically validated BTZD pharmacophore (PDB: 4DTK) with a meta-nitrobenzylidene substitution pattern absent from all Dakin/Beharry-series compounds [1][2]. While SMI-4a (Pim-1 IC₅₀ = 17 nM) and related analogs with trifluoromethyl or halogen substituents dominate the patent literature, the 3-nitrophenyl variant offers a distinct electronic profile (Hammett σₘ for NO₂ = +0.71) and hydrogen-bonding capacity that may improve selectivity against off-target kinases. The compound's experimentally determined CYP inhibition profile—including the notable 390 nM CYP1A2 IC₅₀—provides early ADME guidance for medicinal chemistry optimization, a data package unavailable for most vendor-supplied BTZD building blocks [3].

Selective PPARγ Modulator (SPPARM) Discovery with Reduced Adipogenic Liability

CAS 879972-97-1 maps onto the partial PPARγ agonist pharmacophore validated by Ali et al. (2023), wherein compounds 5d and 5e achieved rosiglitazone-comparable glucose lowering in diabetic mice without inducing weight gain [1]. The meta-nitro group on the benzylidene ring may engage the PPARγ ligand-binding domain through hydrogen bonding with residues in the AF-2 helix region, potentially stabilizing a conformation that favors insulin sensitization over adipogenesis—the mechanistic hallmark of SPPARMs versus full agonists. Procurement of this compound enables structure-activity relationship expansion around the nitro substitution position, a dimension not explored in the Ali et al. series where only unsubstituted or methoxy-substituted benzylidene variants were reported [1].

Agrochemical Nitrification Inhibitor Development with Enhanced Environmental Stability

The 4-fluorophenyl–3-nitrobenzylidene substructure shared with the high-performing Schiff base nitrification inhibitor (NI = 91–96%) reported by Aggarwal et al. (2009) positions CAS 879972-97-1 as a lead for developing hydrolytically stable nitrification inhibitors [1]. Unlike the imine-based Schiff bases that are susceptible to hydrolysis in aqueous soil environments, the thiazolidine-2,4-dione heterocycle provides a chemically robust scaffold that retains the critical electronic features of the active pharmacophore. The compound's favorable physicochemical properties (MW 344.32, cLogP predicted ~3.0–3.5) fall within the optimal range for soil mobility, and the commercial availability at 95%+ purity (Catalog No. CM777673) enables immediate formulation testing [2].

CYP1A2-Selective Chemical Probe for Drug-Drug Interaction Studies

The unique CYP inhibition profile of CAS 879972-97-1—with CYP1A2 as the most potently inhibited isoform (IC₅₀ = 390 nM) and a 13.7-fold selectivity window over CYP3A4—distinguishes it from the broad-spectrum CYP inhibition characteristic of clinical TZDs (e.g., troglitazone CYP2C8 Ki = 1.7 µM; CYP3A4 Ki = 1.6 µM) [1][2]. This selectivity profile renders the compound useful as a tool compound for isolating CYP1A2-mediated metabolic contributions in human liver microsome phenotyping studies, particularly in oncology or metabolic disease programs where co-administered agents are CYP3A4 substrates. The BindingDB-deposited dataset provides assay-ready conditions for replicate studies, and the compound's CYP2C19 Ki of 70 nM offers a secondary pharmacological annotation valuable for interpreting metabolic stability data [1].

Quote Request

Request a Quote for (5Z)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.